molecular formula C22H18ClN3O3S B12028496 4-(2-((3-Chloroanilino)carbothioyl)carbohydrazonoyl)phenyl 4-methoxybenzoate CAS No. 769146-52-3

4-(2-((3-Chloroanilino)carbothioyl)carbohydrazonoyl)phenyl 4-methoxybenzoate

Cat. No.: B12028496
CAS No.: 769146-52-3
M. Wt: 439.9 g/mol
InChI Key: SNZDGZGNMRNDTI-ZVHZXABRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-((3-Chloroanilino)carbothioyl)carbohydrazonoyl)phenyl 4-methoxybenzoate involves multiple steps, typically starting with the preparation of intermediate compounds. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-(2-((3-Chloroanilino)carbothioyl)carbohydrazonoyl)phenyl 4-methoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often include controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction may produce various reduced forms of the compound .

Scientific Research Applications

4-(2-((3-Chloroanilino)carbothioyl)carbohydrazonoyl)phenyl 4-methoxybenzoate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical studies.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-((3-Chloroanilino)carbothioyl)carbohydrazonoyl)phenyl 4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Properties

CAS No.

769146-52-3

Molecular Formula

C22H18ClN3O3S

Molecular Weight

439.9 g/mol

IUPAC Name

[4-[(E)-[(3-chlorophenyl)carbamothioylhydrazinylidene]methyl]phenyl] 4-methoxybenzoate

InChI

InChI=1S/C22H18ClN3O3S/c1-28-19-11-7-16(8-12-19)21(27)29-20-9-5-15(6-10-20)14-24-26-22(30)25-18-4-2-3-17(23)13-18/h2-14H,1H3,(H2,25,26,30)/b24-14+

InChI Key

SNZDGZGNMRNDTI-ZVHZXABRSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=S)NC3=CC(=CC=C3)Cl

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=S)NC3=CC(=CC=C3)Cl

Origin of Product

United States

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